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Compound of Interest

Compound Name: 7-Methyl-DL -tryptophan

Cat. No.: B555185

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, characterized
by a methyl group substitution at the 7th position of the indole ring. This modification can
significantly influence the molecule's steric and electronic properties, impacting its biological
activity and potential applications in drug development and biochemical research. A thorough
spectroscopic analysis is paramount for its structural elucidation, purity assessment, and
understanding its interactions in biological systems. This guide provides an in-depth overview
of the core spectroscopic techniques used to characterize 7-Methyl-DL-tryptophan.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Methyl-DL-tryptophan is presented
below.
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Property Value Reference
CAS Number 17332-70-6 [11[2]
Molecular Formula C12H14N202 [1][2]
Molecular Weight 218.25 g/mol [11[2]
Appearance Off-white crystalline powder

Melting Point 296 °C [3]

Storage Temperature 2-8°C

Spectroscopic Data

Due to the limited availability of direct experimental spectra for 7-Methyl-DL-tryptophan, this
section provides expected values based on the analysis of closely related tryptophan
derivatives and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Expected *H NMR Chemical Shifts (8) in DMSO-ds

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/7-Methyl-DL-tryptophan
https://www.scbt.com/p/7-methyl-dl-tryptophan-17332-70-6
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methyl-DL-tryptophan
https://www.scbt.com/p/7-methyl-dl-tryptophan-17332-70-6
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methyl-DL-tryptophan
https://www.scbt.com/p/7-methyl-dl-tryptophan-17332-70-6
https://www.biosynth.com/p/M-5074/17332-70-6-7-methyl-dl-tryptophan
https://www.benchchem.com/product/b555185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Expected Chemical

Proton . Multiplicity Notes
Shift (ppm)
Broad singlet,
H-1 (Indole NH) ~10.8 brs exchangeable with
D20.
H-2 (Indole C2-H) ~7.2 S Singlet.
H-4 ~7.4 d Doublet, J = 8 Hz.
H-5 ~6.9 t Triplet, J = 8 Hz.
H-6 ~6.9 d Doublet, J = 8 Hz.
o-CH ~3.8 dd Doublet of doublets.
[3-CH:z ~3.2,~3.0 m Multiplet.
7-CHs ~2.4 S Singlet.
Broad singlet,
-NH:z ~8.3 brs exchangeable with
D20.
Broad singlet,
-COOH ~12.5 brs exchangeable with

D20.

Expected 3C NMR Chemical Shifts (8) in D20

The following are predicted chemical shifts for the closely related a-Methyl-DL-tryptophan,

which provide a reasonable estimation for 7-Methyl-DL-tryptophan.[4]
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Carbon Expected Chemical Shift (ppm)
C=0 ~175
C-2 ~125
C-3 ~110
C-3a ~128
C-4 ~120
C-5 ~122
C-6 ~112
C-7 ~131
C-7a ~137
a-C ~56
B-C ~28
7-CHs ~16

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch (Indole) 3400-3300 Medium

O-H Stretch (Carboxylic Acid) 3300-2500 Broad

N-H Stretch (Amine) 3400-3250 Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=0 Stretch (Carboxylic Acid) 1725-1700 Strong

C=C Stretch (Aromatic) 1600-1450 Medium-Strong
N-H Bend (Amine) 1650-1580 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in
conjugated systems like the indole ring of tryptophan. The parent compound, L-tryptophan,
typically exhibits an absorption maximum around 280 nm.[5] The methyl substitution at the 7-
position is expected to cause a slight bathochromic (red) shift.

Expected UV-Vis Absorption

Solvent Amax (nm) Molar Absorptivity (g)

Water/Buffer (pH 7) ~282 ~5600 M~icm~1

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling determination of the molecular weight and structural features.

Expected Mass Spectrometric Data
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lonization Mode [M+H]* (m/z) Key Fragment lons (m/z)

Electrospray (ESI+) 219.11 202.11, 172.09, 144.08

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 7-Methyl-DL-tryptophan in approximately 0.6 mL
of a suitable deuterated solvent (e.g., DMSO-ds or D20) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with appropriate Fourier transformation, phasing, and baseline
correction.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Process the data similarly to the *H spectrum.
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o Data Analysis: Integrate the *H NMR signals to determine proton ratios. Analyze the
chemical shifts, multiplicities, and coupling constants to assign the signals to the respective
protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 7-Methyl-DL-tryptophan.
Methodology:

o Sample Preparation (ATR): Place a small amount of the crystalline powder directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum.

o Typical parameters: 32-64 scans, resolution of 4 cm~1.

o Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. ldentify the characteristic absorption bands and assign them to the corresponding

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum and molar absorptivity.
Methodology:

o Sample Preparation: Prepare a stock solution of 7-Methyl-DL-tryptophan of known
concentration (e.g., 1 mM) in a suitable solvent (e.g., water or phosphate-buffered saline).
Prepare a series of dilutions from the stock solution.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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o Data Acquisition:
o Use the solvent as a blank.
o Measure the absorbance of each dilution from 200 to 400 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax). Plot absorbance
versus concentration to generate a standard curve and determine the molar absorptivity (g)
using the Beer-Lambert law (A = &cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Preparation: Dissolve a small amount of 7-Methyl-DL-tryptophan in a suitable
solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for
ESI).

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.q., Electrospray lonization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight -
QTOF).

» Data Acquisition:

o Infuse the sample solution directly into the ion source or inject it via a liquid
chromatography system.

o Acquire the full scan mass spectrum in positive ion mode to observe the protonated
molecule [M+H]*.

o Perform tandem MS (MS/MS) on the [M+H]* ion to obtain the fragmentation pattern.

o Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental
composition. Analyze the fragmentation pattern to gain structural information.

Visualizations
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The following diagrams illustrate the general workflows for the described spectroscopic
techniques.
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Caption: General workflow for the spectroscopic analysis of 7-Methyl-DL-tryptophan.

Loss of NH3 -C2H302 Indole Side Chain
-NH3

(m/z 202.11) (m/z 144.08)

[M+H]*

(m/z 219.11)
-HCOOH Loss of COOH
(m/z 174.11)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b555185?utm_src=pdf-body-img
https://www.benchchem.com/product/b555185?utm_src=pdf-body
https://www.benchchem.com/product/b555185?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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